molecular formula C7H14O3 B2895045 2-Butoxypropanoic acid CAS No. 14620-87-2

2-Butoxypropanoic acid

Cat. No.: B2895045
CAS No.: 14620-87-2
M. Wt: 146.186
InChI Key: LXSVWFRZICUOLU-UHFFFAOYSA-N
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Description

2-Butoxypropanoic acid is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its use in various industrial applications, particularly as a solvent and intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxypropanoic acid can be synthesized through the esterification of propanoic acid with butanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butoxypropanoic acid derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed:

    Oxidation: Butoxypropanoic acid derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-Butoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a model compound for studying metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a drug intermediate and its effects on biological systems.

    Industry: It is used in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 2-butoxypropanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

    Propanoic Acid: A simple carboxylic acid with similar chemical properties.

    Butoxyacetic Acid: Another butoxy-substituted carboxylic acid with comparable reactivity.

    Butyric Acid: A structurally related compound with different functional groups.

Uniqueness: 2-Butoxypropanoic acid is unique due to its specific butoxy substitution, which imparts distinct chemical and physical properties. This substitution affects its solubility, reactivity, and applications, making it valuable in various industrial and research contexts.

Properties

IUPAC Name

2-butoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSVWFRZICUOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14620-87-2
Record name 2-butoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To (R) 2-butoxy-N,N-dimethylpropanamide prepared from (R) 2-butoxypropionic acid and dimethylamine, a solution of 4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide in THF is dropped. They are reacted and purified in the same manner as in Example 3 (1) to obtain (R) 4-trans-4'-propylcyclohexyl)phenyl (1-butoxyethyl) ketone.
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Synthesis routes and methods II

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16.5 g of the compound (5d) was stirred together with 18.0 g of potassium hydroxide in methanol for 40 hours at room temperature.
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